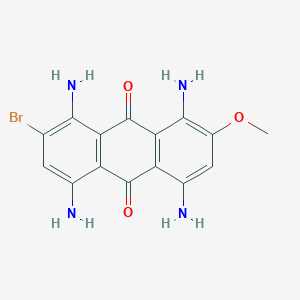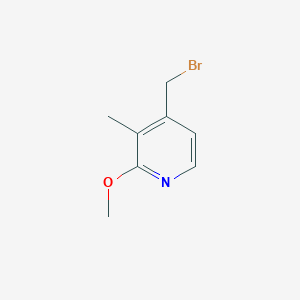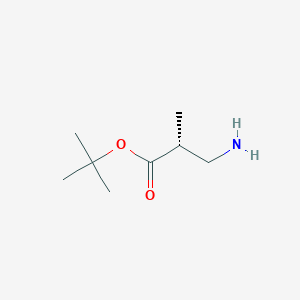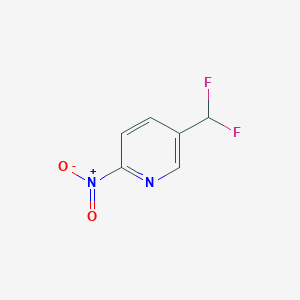
((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid: is an organic compound with the molecular formula C17H16O3S and a molecular weight of 300.37 g/mol This compound is characterized by the presence of a fluorenyl group attached to an ethyl sulfinyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid typically involves the reaction of fluorenyl derivatives with ethyl sulfinyl acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions: ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
Chemistry: ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials with specific properties .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on biological systems. It may serve as a probe or a tool for investigating biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor for drug development. Its unique structure may offer advantages in designing novel pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. The fluorenyl group can interact with aromatic systems, potentially affecting molecular recognition and binding events .
Comparison with Similar Compounds
- 1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone
- 1-(9-Methyl-9H-fluoren-2-yl)-ethanone
- 1-(9-Propyl-9H-fluoren-2-yl)-ethanone
Comparison: ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and properties compared to other fluorenyl derivatives. The sulfinyl group allows for redox activity and can participate in various chemical transformations, making this compound versatile in synthetic and industrial applications .
Properties
CAS No. |
72322-15-7 |
|---|---|
Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-2-yl)ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C17H16O3S/c1-11(21(20)10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI Key |
TVYAXEKVOBWADF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)



![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)







